molecular formula C15H14N4O B2729708 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide CAS No. 923165-08-6

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

Cat. No. B2729708
M. Wt: 266.304
InChI Key: ONGPYMUMILSQTQ-UHFFFAOYSA-N
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Description

“N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . The molecular formula of this compound is C15H14N4O.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions . It also includes a pyridine ring, which is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Chemical Reactions Analysis

In a study, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .


Physical And Chemical Properties Analysis

The molecular weight of “N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” is 266.304.

Scientific Research Applications

Anticancer and Cytotoxic Activity

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide derivatives have been explored for their potential as anticancer agents. A study demonstrated the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives against a variety of cancer cell lines, revealing some compounds with appreciable cancer cell growth inhibition. This highlights the role of structural modification in enhancing anticancer activity (Al-Sanea et al., 2020).

Imaging and Diagnostic Applications

Research has also delved into the radiosynthesis of derivatives for imaging purposes, particularly in positron emission tomography (PET). For instance, the synthesis of [18F]PBR111 from a series of phenylpyrazolo[1,5-a]pyrimidineacetamides, including N,N-diethyl derivatives, showcases the application of these compounds in in vivo imaging to study various diseases, including neuroinflammatory processes (Dollé et al., 2008).

Antimicrobial and Antifungal Activity

Further studies have synthesized novel heterocycles incorporating the acetamide moiety to evaluate their antimicrobial and antifungal activities. These compounds, synthesized from key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, demonstrated varied antimicrobial properties, underscoring the potential for developing new antimicrobial agents from N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide derivatives (Bondock et al., 2008).

Antituberculosis and Antimicrobial Evaluation

Compounds derived from N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide have also been investigated for their antimicrobial and antituberculosis efficacy. For instance, isoniazid clubbed pyrimidine derivatives were synthesized and demonstrated significant antimicrobial and antituberculosis activity, indicating their potential as therapeutic agents in combating bacterial and fungal infections, as well as tuberculosis (Soni & Patel, 2017).

Neuroinflammatory Imaging

Novel pyrazolo[1,5-a]pyrimidines closely related to acetamide derivatives have been synthesized and evaluated for their binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies not only provide insights into the structure-activity relationship but also highlight the application of these compounds in neuroinflammatory imaging, further underscoring the versatility of N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide derivatives in scientific research (Damont et al., 2015).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid has hazard statements H315 - H317 - H319 - H400 . Precautionary statements include P261 - P264 - P273 - P280 - P280 - P391 .

properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-7-8-19-9-14(18-15(19)16-10)12-3-5-13(6-4-12)17-11(2)20/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGPYMUMILSQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

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